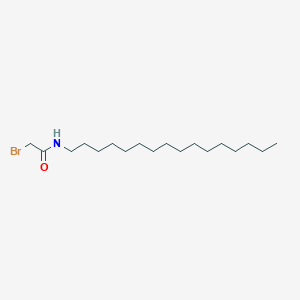
2-Bromo-N-hexadecylacetamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hexadecylacetamide typically involves the bromination of N-hexadecylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the acetamide group. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-N-hexadecylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to N-hexadecylacetamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-hexadecylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-N-hexadecylacetamide is widely used in scientific research, particularly in:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Biological Studies: Employed in the investigation of cellular processes and signaling pathways.
Medicinal Chemistry: Explored for its potential therapeutic applications in drug development.
Industrial Applications: Utilized in the synthesis of other complex organic molecules
作用機序
The mechanism of action of 2-Bromo-N-hexadecylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 2-Bromo-N-octadecylacetamide
- 2-Bromo-N-dodecylacetamide
- 2-Bromo-N-tetradecylacetamide
Uniqueness
2-Bromo-N-hexadecylacetamide is unique due to its specific chain length and the presence of the bromine atom at the 2-position. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds. The hexadecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various biochemical applications .
特性
IUPAC Name |
2-bromo-N-hexadecylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRJSBFZDHSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673825 | |
| Record name | 2-Bromo-N-hexadecylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-61-0 | |
| Record name | 2-Bromo-N-hexadecylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















